1,3-Oxazole-4-carboximidamide;hydrochloride
CAS No.: 1375183-28-0
Cat. No.: VC5292493
Molecular Formula: C4H6ClN3O
Molecular Weight: 147.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375183-28-0 |
|---|---|
| Molecular Formula | C4H6ClN3O |
| Molecular Weight | 147.56 |
| IUPAC Name | 1,3-oxazole-4-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H |
| Standard InChI Key | IKBGOLLUYTUTRC-UHFFFAOYSA-N |
| SMILES | C1=C(N=CO1)C(=N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Oxazole-4-carboximidamide;hydrochloride features an oxazole core—a five-membered aromatic ring containing one oxygen and one nitrogen atom—substituted at the 4-position with a carboximidamide group () and a hydrochloride counterion. The planar oxazole ring contributes to its aromatic stability, while the carboximidamide group introduces hydrogen-bonding capabilities, enhancing its reactivity and solubility in polar solvents.
Table 1: Comparative Analysis of Oxazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1,3-Oxazole-4-carboximidamide;hydrochloride | 147.56 | Oxazole, carboximidamide, HCl | |
| Oxazole-4-carboxamide | 112.09 | Oxazole, carboxamide | |
| Oxazole-4-carboxylic acid | 113.07 | Oxazole, carboxylic acid |
The hydrochloride salt form improves stability and bioavailability compared to its free base.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two stages:
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Formation of the carboximidamide group: Reacting 1,3-oxazole with cyanamide under acidic conditions (e.g., HCl or ) at 60–80°C for 6–12 hours.
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Salt formation: Treating the intermediate with concentrated hydrochloric acid, followed by crystallization from ethanol or acetone.
Key Reaction:
Industrial Manufacturing
Industrial processes scale this synthesis using automated reactors to ensure consistent yields (75–88%). Purification involves high-performance liquid chromatography (HPLC) or recrystallization, with strict quality control to achieve >98% purity.
Chemical Reactivity and Functionalization
Substitution Reactions
The carboximidamide group undergoes nucleophilic substitution with amines or alcohols, yielding derivatives like -alkylcarboximidamides. For example, reaction with methanol produces methyl carboximidate, a precursor for further functionalization.
Oxidation and Reduction
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Oxidation: Treating with in acidic media yields oxazole-4-carboxylic acid derivatives.
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Reduction: Catalytic hydrogenation () reduces the imine group to an amine, forming 1,3-oxazole-4-methanamine.
Biological Activities and Mechanisms
Antimicrobial Properties
Oxazole derivatives exhibit broad-spectrum antimicrobial activity. While direct data on 1,3-Oxazole-4-carboximidamide;hydrochloride is limited, structural analogs inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . The carboximidamide group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .
Neuropharmacological Applications
Guanidine-containing oxazole derivatives (e.g., compound 16 in PMC8041306) act as neuropeptide S receptor (NPSR) antagonists with nanomolar potency (p: 8.2) . This highlights potential for treating substance abuse disorders, though 1,3-Oxazole-4-carboximidamide;hydrochloride itself requires further evaluation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing kinase inhibitors and GPCR modulators. Its hydrochloride salt is preferred in drug formulations due to enhanced solubility .
Material Science
Oxazole derivatives are explored as organic semiconductors. The conjugated π-system of 1,3-Oxazole-4-carboximidamide;hydrochloride enables electron transport in thin-film transistors (hole mobility: 0.1–0.5 cm²/V·s).
Future Directions
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Synthetic Optimization: Developing greener catalysts (e.g., enzymatic or photochemical methods) to reduce reliance on harsh acids.
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Biological Screening: Prioritizing in vivo studies to validate antimicrobial and anticancer efficacy .
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Structure-Activity Relationships (SAR): Modifying the oxazole ring with halogens or alkyl groups to enhance potency .
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